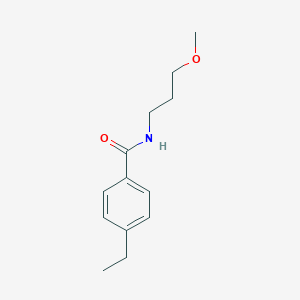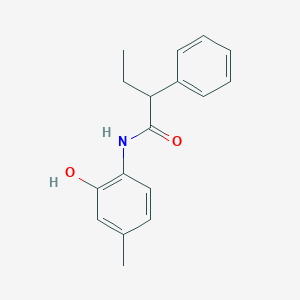
N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis, menstrual cramps, and sports injuries. In
Mécanisme D'action
Fenoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. It is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This inhibition leads to a decrease in the production of prostaglandins, which in turn leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Fenoprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leukotrienes, and other inflammatory mediators. It also has antioxidant properties that can protect against oxidative stress and inflammation. Fenoprofen has been shown to reduce pain, inflammation, and fever in a number of conditions, including arthritis, menstrual cramps, and sports injuries.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoprofen is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is relatively easy to synthesize and is commercially available. However, N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide has some limitations for lab experiments. It is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This can lead to unwanted side effects, such as gastrointestinal bleeding and renal toxicity. Additionally, N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide can interfere with other biochemical pathways, which can complicate experimental results.
Orientations Futures
There are a number of future directions for research on N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide. One area of interest is the development of more selective COX inhibitors that can reduce pain and inflammation without causing unwanted side effects. Another area of interest is the use of N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, there is a need for further research on the biochemical and physiological effects of N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide, particularly in relation to its antioxidant properties and its effects on other inflammatory mediators.
Méthodes De Synthèse
Fenoprofen can be synthesized from 2-hydroxy-4-methylbenzaldehyde and phenylacetic acid in the presence of acetic anhydride and sulfuric acid. The reaction yields N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide as a white crystalline solid with a melting point of 134-137°C.
Applications De Recherche Scientifique
Fenoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Fenoprofen also has antioxidant properties that can protect against oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-methylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14(13-7-5-4-6-8-13)17(20)18-15-10-9-12(2)11-16(15)19/h4-11,14,19H,3H2,1-2H3,(H,18,20) |
Clé InChI |
YTLDMXHICZPKQT-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



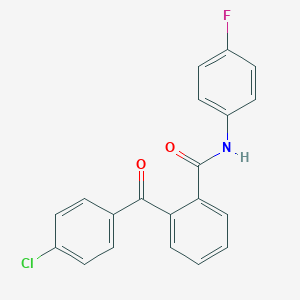

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
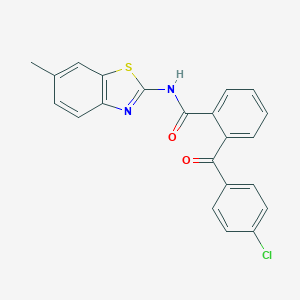
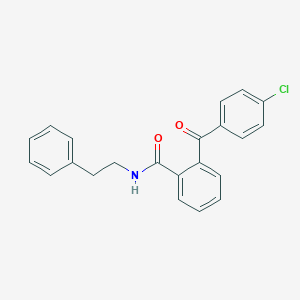


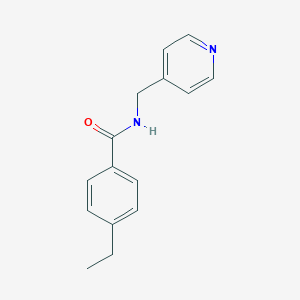
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)

![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
